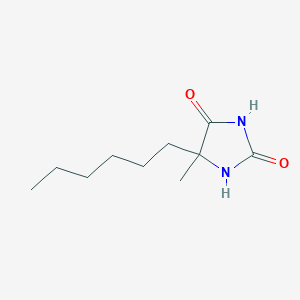

5-Hexyl-5-methyl-imidazolidine-2,4-dione

Description

Significance of the Imidazolidine-2,4-dione Scaffold in Contemporary Organic Chemistry Research

The imidazolidine-2,4-dione scaffold is of considerable significance in modern organic and medicinal chemistry. mdpi.com Its rigid, yet versatile, structure serves as a key pharmacophore in a multitude of biologically active molecules. mdpi.comnih.gov The ability to introduce a wide variety of substituents at the C-5 position, and to a lesser extent at the N-1 and N-3 positions, allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, making it a privileged scaffold in drug discovery. mdpi.comnih.gov

Derivatives of imidazolidine-2,4-dione have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antitumor, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net This wide range of biological activities has cemented the imidazolidine-2,4-dione core as a central building block in the development of new therapeutic agents. mdpi.com

Overview of Structural Diversity in Imidazolidine-2,4-dione Derivatives and the Strategic Positioning of 5-Hexyl-5-methyl-imidazolidine-2,4-dione within this Class

The structural diversity of imidazolidine-2,4-dione derivatives is vast, arising from the various substituents that can be attached to the core ring. The C-5 position is particularly amenable to substitution, and the nature of these substituents profoundly influences the molecule's biological activity. ceon.rs

This compound, with a hexyl and a methyl group at the C-5 position, is an example of a 5,5-disubstituted hydantoin (B18101). The presence of a lipophilic hexyl chain and a small methyl group gives this molecule a distinct profile within its class. The hexyl group significantly increases its nonpolar character, which may influence its solubility and ability to cross biological membranes.

Historical Evolution of Imidazolidine-2,4-dione Research Paradigms and their Impact on Chemical Science

The study of imidazolidine-2,4-diones, or hydantoins, has a rich history dating back to the 19th century. Early research focused on the fundamental synthesis and chemical properties of these compounds. A significant milestone in the history of hydantoin chemistry was the discovery of the anticonvulsant properties of phenytoin (B1677684) (5,5-diphenylhydantoin) in 1938, which was first synthesized in 1908. bepls.com This discovery catalyzed extensive research into the synthesis and biological evaluation of a vast array of hydantoin derivatives, leading to the development of other important therapeutic agents. bepls.com

Over the decades, research has evolved from simple modifications of the hydantoin core to more rational, structure-based drug design approaches. Modern research leverages computational modeling and high-throughput screening to explore the therapeutic potential of novel imidazolidine-2,4-dione derivatives for a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

5-hexyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPZLZDRELZAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C(=O)NC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277174 | |

| Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-03-8, 5472-88-8 | |

| Record name | NSC47125 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5 Hexyl 5 Methyl Imidazolidine 2,4 Dione

Physical Properties

While specific, experimentally determined physical properties for this compound are not extensively reported in publicly available literature, some properties can be inferred or are provided by chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 198.26 g/mol scbt.com |

| Appearance | White crystalline solid vulcanchem.com |

| Solubility | Low in water; soluble in organic solvents vulcanchem.com |

Chemical Properties

The chemical properties of this compound are dictated by the functional groups present in its structure: the two amide groups within the heterocyclic ring and the alkyl substituents at the C-5 position. The amide protons are weakly acidic and can be deprotonated by a strong base.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals for the hexyl group (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and a singlet for the C-5 methyl group. The two N-H protons would likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would feature signals for the two carbonyl carbons in the downfield region, a quaternary carbon signal for C-5, and signals corresponding to the methyl and hexyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the two carbonyl groups, typically in the range of 1700-1800 cm⁻¹. N-H stretching vibrations would be observed as a broad band in the region of 3100-3500 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the alkyl substituents from the C-5 position. Predicted mass spectral data includes a monoisotopic mass of 198.13683 Da. uni.lu

Chemical Reactivity and Mechanistic Investigations of 5 Hexyl 5 Methyl Imidazolidine 2,4 Dione

Study of Nucleophilic Addition Reactions at the Carbonyl Centers

The two carbonyl groups within the imidazolidine-2,4-dione ring are susceptible to nucleophilic attack. However, their reactivity is not identical. The C4-carbonyl is generally more reactive towards nucleophiles than the C2-carbonyl, which is flanked by two nitrogen atoms.

One of the notable nucleophilic addition reactions is the reduction of the carbonyl group. Studies on various hydantoins have shown that the C4-carbonyl can be selectively reduced. For instance, the reduction of 5,5-disubstituted hydantoins with sodium borohydride (B1222165) (NaBH₄) yields the corresponding 4-hydroxy-2-imidazolidinones in high yields. scirp.org This reaction proceeds via the nucleophilic addition of a hydride ion to the C4-carbonyl carbon. The presence of bulky substituents at the C5 position, such as the hexyl and methyl groups in the title compound, does not appear to hinder this reaction significantly, as demonstrated by studies on other 5,5-disubstituted hydantoins. researchgate.net

The general reaction can be depicted as follows: 5-Hexyl-5-methyl-imidazolidine-2,4-dione + NaBH₄ → 5-Hexyl-5-methyl-4-hydroxy-imidazolidin-2-one

In contrast, more potent reducing agents like lithium aluminum hydride (LAH) can lead to the complete reduction of both carbonyl groups, though such reactions are less selective and can lead to ring opening.

Reactions with organometallic reagents such as Grignard reagents are also a possibility for nucleophilic addition to the carbonyl centers. While specific studies on this compound are not available, the general reactivity of Grignard reagents with carbonyl compounds suggests that they would add to the C4-carbonyl. masterorganicchemistry.com This would result in the formation of a tertiary alcohol after acidic workup. It is anticipated that the C2-carbonyl would be less reactive due to its urea-like character.

Interactive Data Table: Reduction of 5,5-Disubstituted Hydantoins with Sodium Borohydride

| Hydantoin (B18101) Derivative | Product | Yield (%) | Reference |

| 5,5-Diphenylhydantoin | 5,5-Diphenyl-4-hydroxy-2-imidazolidinone | High | scirp.org |

| 5,5-Dimethylhydantoin (B190458) | 5,5-Dimethyl-4-hydroxy-2-imidazolidinone | High | scirp.org |

| 1-Boc-5,5-dimethylhydantoin | 1-Boc-5,5-dimethyl-4-hydroxy-2-imidazolidinone | 95 | scirp.org |

Analysis of Tautomeric Equilibria and Intramolecular Rearrangements of Imidazolidine-2,4-dione Systems

Imidazolidine-2,4-dione and its derivatives can theoretically exist in several tautomeric forms due to the presence of amide and carbonyl groups. The most common tautomerism is the keto-enol type, where a proton can migrate from a nitrogen atom to a carbonyl oxygen, resulting in an enol form. researchgate.net For 5,5-disubstituted hydantoins like this compound, the diketo form is overwhelmingly the most stable and predominant tautomer in solution and in the solid state. researchgate.net The absence of a hydrogen atom at the C5 position prevents the formation of an enol involving this carbon.

However, tautomerism involving the N-H protons and the carbonyl oxygens can still occur, leading to different amide-imidol tautomers. Computational studies on hydantoin itself have shown that the diketo tautomer is the most stable form, with other tautomers being significantly higher in energy. researchgate.net The presence of alkyl substituents at the C5 position is not expected to alter this preference significantly.

Intramolecular rearrangements are not a prominent feature of 5,5-disubstituted imidazolidine-2,4-diones under normal conditions. The saturated C5-carbon atom, being a quaternary center, is not prone to rearrangements.

Exploration of Electrophilic Substitution Pathways

The imidazolidine-2,4-dione ring possesses nucleophilic character at its nitrogen atoms, making them susceptible to electrophilic substitution. The N1 and N3 positions can be alkylated or acylated under appropriate conditions. Due to the higher acidity of the N3-proton, alkylation and acylation reactions typically occur preferentially at this position under basic conditions. nih.gov

For instance, the N-alkylation of hydantoins can be achieved using alkyl halides in the presence of a base. Studies on phenytoin (B1677684) (5,5-diphenylhydantoin) have demonstrated that direct N1-selective alkylation can be achieved using potassium bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.govjst.go.jp This selectivity is attributed to the coordination of the potassium ion.

N-acylation can be accomplished using acyl chlorides or anhydrides. This reaction also typically occurs at the N3 position to form N3-acylhydantoin derivatives. These reactions are synthetically useful for modifying the properties of hydantoin-based compounds. acs.org

Interactive Data Table: N-Alkylation of Hydantoin Derivatives

| Hydantoin Derivative | Alkylating Agent | Base | Product | Yield (%) | Reference |

| Phenytoin | Methyl iodide | KHMDS | 1-Methylphenytoin | 75 | nih.gov |

| Phenytoin | Benzyl bromide | t-BuOK | 1-Benzylphenytoin | 68 | jst.go.jp |

| 5,5-Dimethylhydantoin | Phenyl boronic acid | Cu(OAc)₂ | 3-Phenyl-5,5-dimethylhydantoin | - | acs.org |

Investigations into Ring Opening and Degradation Mechanisms

The imidazolidine-2,4-dione ring can undergo hydrolytic cleavage under both acidic and basic conditions. The stability of the hydantoin ring is significant, but it can be opened to form corresponding amino acids, which is a key reaction in both chemical synthesis and biological metabolism. rsc.org

The hydrolysis of hydantoins generally proceeds in a stepwise manner. nih.govacs.org Under alkaline conditions, the initial step is the nucleophilic attack of a hydroxide (B78521) ion on the C4-carbonyl carbon, which is more electrophilic. This leads to the opening of the ring to form an N-carbamoyl-α-amino acid intermediate (a hydantoic acid derivative). researchgate.netresearchgate.net Subsequent hydrolysis of this intermediate, which is often the rate-limiting step, yields the corresponding α,α-disubstituted amino acid, ammonia, and carbon dioxide.

The kinetics of hydantoin hydrolysis have been shown to follow a first-order series reaction. nih.govacs.org For this compound, the expected product of complete hydrolysis would be 2-amino-2-methyl-octanoic acid.

The general mechanism for alkaline hydrolysis is as follows:

Ring Opening: this compound + OH⁻ → N-Carbamoyl-2-amino-2-methyl-octanoic acid

Hydrolysis of Intermediate: N-Carbamoyl-2-amino-2-methyl-octanoic acid + H₂O/OH⁻ → 2-Amino-2-methyl-octanoic acid + NH₃ + CO₂

The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the substituents on the hydantoin ring. nih.gov Bulky substituents at the C5 position can influence the rate of hydrolysis due to steric effects.

Degradation of hydantoin-based drugs in biological systems is often initiated by enzymatic hydrolysis. pcbiochemres.com For instance, the metabolism of phenytoin involves hydroxylation followed by conjugation, but the core hydantoin structure can also be a target for hydrolytic enzymes. pcbiochemres.com

Advanced Spectroscopic and Analytical Characterization of 5 Hexyl 5 Methyl Imidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 5-Hexyl-5-methyl-imidazolidine-2,4-dione is not widely published, its NMR spectra can be reliably predicted based on its chemical structure and extensive data available for analogous 5,5-disubstituted hydantoins. openmedscience.comchemicalbook.com

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the hexyl chain, the methyl group, and the two N-H groups of the hydantoin (B18101) ring.

The protons of the two N-H groups (at positions 1 and 3) are expected to appear as two separate, broad singlets due to hydrogen bonding and exchange phenomena. libretexts.org The methyl group attached to C5 would yield a sharp singlet, while the hexyl group would produce a series of signals: a triplet for the terminal methyl group and several overlapping multiplets for the five methylene (B1212753) (CH₂) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N1-H | 9.0 - 9.5 | broad singlet | 1H |

| N3-H | 6.5 - 7.0 | broad singlet | 1H |

| C5-CH₂-(CH₂)₄-CH₃ | 1.7 - 2.0 | multiplet | 2H |

| C5-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.2 - 1.4 | multiplet | 2H |

| C5-(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | 1.2 - 1.4 | multiplet | 2H |

| C5-(CH₂)₃-CH₂ -CH₂-CH₃ | 1.2 - 1.4 | multiplet | 2H |

| C5-(CH₂)₄-CH₂ -CH₃ | 1.2 - 1.4 | multiplet | 2H |

| C5-(CH₂)₅-CH₃ | 0.8 - 0.9 | triplet | 3H |

Note: Chemical shift ranges are estimates based on data for analogous compounds. openmedscience.comchemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. For the symmetric structure of this compound, a total of ten distinct signals are expected.

Two signals would appear in the downfield region, corresponding to the two carbonyl carbons (C2 and C4) of the hydantoin ring. The quaternary carbon at C5 would appear in the mid-field range. The remaining seven signals correspond to the six carbons of the hexyl chain and the single carbon of the methyl group at C5. The chemical shifts for analogous 5,5-disubstituted hydantoins typically show the C5 carbon around 60-70 ppm and the carbonyl carbons between 155 and 178 ppm. openmedscience.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 2=O | ~177 |

| C 4=O | ~157 |

| C 5 | 63 - 68 |

| C 5-CH₃ | 22 - 25 |

| C 5-C H₂-(CH₂)₄-CH₃ | 35 - 40 |

| C5-CH₂-C H₂-(CH₂)₃-CH₃ | 29 - 32 |

| C5-(CH₂)₂-C H₂-(CH₂)₂-CH₃ | 25 - 28 |

| C5-(CH₂)₃-C H₂-CH₂-CH₃ | 22 - 25 |

| C5-(CH₂)₄-C H₂-CH₃ | 21 - 24 |

Note: Chemical shift ranges are estimates based on data for analogous compounds. openmedscience.comchemicalbook.comorganicchemistrydata.org

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. tandfonline.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups within the hexyl chain, confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each protonated carbon in the hexyl chain and the C5-methyl group by linking the proton signals to their corresponding carbon signals.

Protons of the C5-methyl group to the C5 carbon and the C2 and C4 carbonyl carbons.

Protons of the first methylene group of the hexyl chain (adjacent to C5) to the C5 carbon and the second and third carbons of the hexyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that corresponds to molecular vibrations. The IR spectrum of this compound is expected to be characterized by several key absorption bands. masterorganicchemistry.com

The most prominent features in the IR spectra of hydantoin derivatives are the strong absorption bands of the carbonyl (C=O) groups and the stretching vibrations of the N-H bonds. chemicalbook.com Typically, two distinct C=O stretching bands are observed due to asymmetric and symmetric vibrations, often found in the 1700-1780 cm⁻¹ region. The N-H stretching vibrations appear as broad bands in the 3200-3400 cm⁻¹ range, with the broadening resulting from intermolecular hydrogen bonding in the solid state. Aliphatic C-H stretching from the methyl and hexyl groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |

| C=O (Amide I) | Asymmetric Stretch | 1765 - 1780 | Strong |

| C=O (Amide I) | Symmetric Stretch | 1700 - 1720 | Strong |

| N-H | Bend | 1600 - 1650 | Medium |

Note: Wavenumber ranges are based on data for analogous hydantoin compounds. openmedscience.comchemicalbook.comchemicalbook.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds like C-C backbones often yield stronger signals than in IR, which could be useful for analyzing the conformation of the hexyl chain.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₈N₂O₂, Molecular Weight: 198.26 g/mol ), High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition with high accuracy.

Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. nih.gov The fragmentation of molecular ions in mass spectrometry occurs through the cleavage of the weakest bonds. gbiosciences.com For this compound, fragmentation is expected to occur both at the alkyl side chain and within the hydantoin ring itself. Common fragmentation pathways for alkanes involve the loss of successive alkyl radicals. libretexts.org The hydantoin ring can fragment through the loss of isocyanic acid (HNCO) or carbon monoxide (CO). tandfonline.comresearchgate.net

Table 4: Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 199.1441 |

| [M+Na]⁺ | 221.1260 |

| [M+K]⁺ | 237.0999 |

Source: Predicted data from public chemical databases. uni.lu

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) |

| 3-benzyl-5,5-diphenylimidazolidine-2,4-dione |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione |

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione |

| 5-methyl-5-pentyl-imidazolidine-2,4-dione |

| Benzil (B1666583) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for validating its empirical formula. For a newly synthesized compound like this compound, elemental analysis serves as a fundamental check of its purity and structural integrity.

The analysis involves the combustion of a small, precisely weighed sample of the compound. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From these measurements, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined.

Theoretical Elemental Composition

The molecular formula for this compound is C₁₀H₁₈N₂O₂. uni.lu Based on this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): (10 * 12.011) / 198.25 * 100% = 60.58%

Hydrogen (H): (18 * 1.008) / 198.25 * 100% = 9.15%

Nitrogen (N): (2 * 14.007) / 198.25 * 100% = 14.13%

Oxygen (O): (2 * 15.999) / 198.25 * 100% = 16.14%

Research Findings

While direct experimental elemental analysis data for this compound is not extensively published, research on analogous 5,5-disubstituted imidazolidine-2,4-diones consistently employs this method for structural verification. For instance, studies on the synthesis of various hydantoin derivatives report the "Anal. Calcd for..." values, which are then compared with the "found" experimental values. ceon.rsresearchgate.net These studies demonstrate that the experimentally determined percentages for carbon, hydrogen, and nitrogen in similar structures align closely with the calculated theoretical values, thereby confirming their synthesis and purity. ceon.rsresearchgate.net

For this compound, the expected experimental results from elemental analysis would be in close agreement with the calculated theoretical percentages.

Below is an interactive data table that presents the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 60.58 |

| Hydrogen | H | 9.15 |

| Nitrogen | N | 14.13 |

| Oxygen | O | 16.14 |

Computational Chemistry and Cheminformatics Studies of 5 Hexyl 5 Methyl Imidazolidine 2,4 Dione

Quantum Mechanical Calculations for Electronic Structure and Conformational Analysis (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscape of molecules. For 5-Hexyl-5-methyl-imidazolidine-2,4-dione, these calculations provide insights into its geometry, stability, and reactivity.

The conformational analysis would identify the lowest energy state of the molecule, which is critical for understanding its interaction with biological targets. The pseudo-equatorial or pseudo-axial orientation of the larger hexyl group would be a key determinant of the most stable conformer, influenced by steric hindrance. researchgate.net Furthermore, DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. The carbonyl oxygens and nitrogen atoms of the hydantoin (B18101) ring are expected to be electron-rich, making them potential hydrogen bond acceptors and donors, a critical feature for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound and its analogues, a wide range of descriptors would be calculated, falling into several categories:

Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener index, Kier & Hall shape indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment), often derived from quantum mechanical calculations.

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA), which are crucial for predicting a compound's pharmacokinetic properties. chemeo.com

The selection of relevant descriptors is a critical step in building a robust QSAR model.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Category | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, indicates hydrophobicity. |

| Physicochemical | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |

| Topological | Polar Surface Area (PSA) | The sum of surfaces of polar atoms, predicts drug transport properties. |

| Topological | Number of Rotatable Bonds | Measures molecular flexibility. |

| Electronic | Dipole Moment | A measure of the net molecular polarity. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Once descriptors are calculated for a series of related compounds with known biological activities, a predictive model can be developed.

Multiple Linear Regression (MLR) is a statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). The goal is to find the best-fitting linear equation that can be used to predict the activity of other compounds.

Artificial Neural Networks (ANN) are more complex, non-linear modeling techniques inspired by the structure of the human brain. ANNs can capture intricate relationships between molecular descriptors and biological activity that may not be apparent with linear methods, making them powerful tools for complex biological systems.

The predictive power and robustness of any QSAR model must be rigorously validated. nih.gov Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves using an external set of compounds (a test set) to assess the model's ability to predict the activity of new molecules (r²pred). nih.gov A statistically significant QSAR model would provide valuable guidance for designing new, more potent derivatives of this compound. nih.gov

Table 2: Hypothetical QSAR Model Validation Parameters

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| r² | Coefficient of determination (non-cross-validated) | > 0.9 |

| q² | Coefficient of determination (cross-validated) | > 0.7 |

| r²pred | Predictive r-squared for the external test set | > 0.6 |

| F-statistic | A measure of the overall significance of the regression model | High value |

| p-value | Probability value, indicating the statistical significance | < 0.05 |

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov

Docking simulations would place this compound into the active site of a specific biological target. The analysis of the resulting binding poses would reveal how the ligand interacts with the receptor. Key interactions would likely include:

Hydrogen Bonding: The two carbonyl oxygens and the two N-H groups on the imidazolidine-2,4-dione ring are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as serine, threonine, or histidine.

Hydrophobic Interactions: The long, flexible hexyl chain is predominantly nonpolar and would be expected to form favorable hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine within a hydrophobic cleft of the binding pocket. uclan.ac.uk

The combination of these interactions determines the specific orientation and stability of the ligand-receptor complex.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or an estimated free energy of binding (e.g., in kcal/mol). A lower (more negative) binding energy suggests a more stable and potentially more potent interaction. By comparing the predicted binding affinities of different compounds, docking can help prioritize molecules for synthesis and biological testing.

Furthermore, these simulations precisely identify the specific amino acid residues in the receptor that form key interactions with the ligand. This information is invaluable for understanding the mechanism of action and for designing new analogues with improved binding properties. For example, if a particular hydrophobic pocket is identified, extending or branching the alkyl chain could lead to enhanced activity.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase X | -8.5 | SER-120, GLN-85 | Hydrogen Bond with C=O |

| HIS-84 | Hydrogen Bond with N-H | ||

| LEU-25, VAL-33 | Hydrophobic with Hexyl Chain | ||

| PHE-165 | Pi-Alkyl with Hexyl Chain | ||

| Hypothetical Receptor Y | -7.9 | THR-210 | Hydrogen Bond with C=O |

| ASN-150 | Hydrogen Bond with N-H | ||

| ILE-148, ALA-208 | Hydrophobic with Hexyl Chain | ||

| TRP-145 | Hydrophobic with Methyl Group |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique allow for a theoretical exploration of its conformational stability and dynamics.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms over time using a force field. This allows for the observation of how the molecule moves and changes shape.

For this compound, key areas of interest in an MD simulation would include:

Conformational Flexibility of the Hexyl Chain: The long, non-polar hexyl group is expected to be the most flexible part of the molecule. MD simulations could reveal the preferred conformations of this chain, whether it tends to fold back upon itself or extend into the solvent, and the energetic barriers between different conformational states. This flexibility can be crucial for its interaction with biological targets.

Stability of the Imidazolidine-2,4-dione Ring: The five-membered hydantoin ring is a relatively rigid structure. nih.gov MD simulations would likely show that this core structure maintains its integrity with only minor fluctuations, such as slight puckering, over the course of the simulation. nih.gov

Solvent Interactions: The behavior of the molecule in a solvent, typically water for biological relevance, can be modeled. The polar imidazolidine-2,4-dione ring, with its two amide protons and two carbonyl oxygens, would be expected to form hydrogen bonds with surrounding water molecules. Conversely, the hydrophobic hexyl chain would likely influence the local water structure, leading to a hydrophobic effect.

The insights gained from such simulations are critical for understanding how this compound might bind to a receptor or enzyme, as both the static conformation and the dynamic behavior of the molecule can play a significant role.

In Silico Predictive Studies on Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Parameters

The assessment of a compound's ADME properties is a critical step in drug discovery and development, as these properties determine the bioavailability and residence time of a compound in the body. nih.gov In silico tools provide a rapid and cost-effective means of predicting these parameters before extensive experimental work is undertaken. srce.hrresearchgate.net

For this compound, several key ADME parameters can be predicted based on its chemical structure. These predictions are often derived from large datasets of experimentally determined properties and the application of quantitative structure-property relationship (QSPR) models.

Predicted ADME-Related Parameters for this compound

| Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | 198.26 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XlogP (Octanol-Water Partition Coefficient) | 2.1 uni.lu | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. uni.lu |

| Hydrogen Bond Donors | 2 uni.lu | The two N-H groups on the imidazolidine (B613845) ring can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 2 uni.lu | The two carbonyl oxygens on the imidazolidine ring can act as hydrogen bond acceptors. |

| Polar Surface Area (PSA) | 58.2 Ų nih.gov | Suggests good potential for cell membrane permeability. |

| Water Solubility | Moderately to poorly soluble | The presence of the long hexyl chain is expected to decrease water solubility compared to the parent hydantoin structure. |

| Blood-Brain Barrier (BBB) Permeation | Potential to cross | The moderate lipophilicity and relatively low PSA suggest that the compound may be able to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | Likely not a substrate | Compounds with similar characteristics are often not substrates for this efflux pump. |

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.

These in silico predictions suggest that this compound has a generally favorable ADME profile for a potential drug candidate, although experimental verification would be necessary. srce.hr

Crystallographic and Computational Analysis of Solid-Form Landscapes and Polymorphism

The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are of paramount importance, particularly in the pharmaceutical industry. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a compound's solubility, dissolution rate, stability, and bioavailability.

While no experimental crystallographic data for this compound is currently available in the public domain, computational methods can be employed to predict its solid-form landscape. These methods involve:

Crystal Structure Prediction (CSP): CSP algorithms generate a large number of plausible crystal packing arrangements based on the molecule's structure and intermolecular interaction potentials. These predicted structures are then ranked by their lattice energies to identify the most likely stable polymorphs.

Analysis of Intermolecular Interactions: The imidazolidine-2,4-dione core of the molecule is capable of forming strong N-H···O=C hydrogen bonds. nih.gov It is highly probable that these interactions would be a dominant feature in the crystal packing, leading to the formation of dimers, chains, or sheets. nih.gov The hexyl chains would likely pack in a way that maximizes van der Waals interactions.

Studies on similar imidazolidine-2,4-dione derivatives have revealed that the imidazolidine ring can adopt a slightly ruffled conformation and that N-H···O hydrogen bonds are indeed a key feature in their crystal structures, often leading to the formation of inversion dimers. nih.gov It is reasonable to hypothesize that this compound would exhibit similar packing motifs. The presence of the flexible hexyl group could also lead to a more complex polymorphic landscape, with different polymorphs potentially having different arrangements of these aliphatic chains.

In Silico Toxicity Prediction (e.g., utilizing predictive web servers)

Early identification of potential toxicity is a crucial aspect of chemical safety assessment. In silico toxicology models, which are often based on quantitative structure-activity relationships (QSAR), can predict the likelihood of a compound exhibiting various types of toxicity based on its structural features. frontiersin.orgnih.gov

For this compound, a toxicity profile can be predicted by comparing its structural motifs to those of compounds with known toxicological data. Several online predictive servers and software packages are available for this purpose.

Predicted Toxicological Endpoints for this compound

| Toxicological Endpoint | Predicted Outcome/Alert | Rationale/Structural Alert |

| Mutagenicity (Ames Test) | Low to moderate concern | The imidazolidine-2,4-dione ring itself is not a classic structural alert for mutagenicity, but some derivatives can show activity. |

| Carcinogenicity | Unlikely, but data is limited | No clear structural alerts for carcinogenicity are present. |

| Skin Sensitization | Potential for sensitization | Hydantoin derivatives can sometimes act as haptens, leading to skin sensitization. |

| Hepatotoxicity (Liver Toxicity) | Low concern | The molecule does not contain common structural alerts for hepatotoxicity. |

| Cardiotoxicity (hERG Inhibition) | Low concern | The structure lacks the typical features of hERG channel blockers. |

| Neurotoxicity | Potential concern | Some hydantoin derivatives are known to have effects on the central nervous system. frontiersin.orgnih.gov |

Note: The data in this table is based on computational predictions and does not constitute a formal safety assessment. Experimental testing is required to confirm these predictions.

The primary structural feature of concern is the hydantoin ring itself, as some compounds in this class have been associated with adverse effects. For instance, related compounds have been flagged for causing skin and eye irritation, and respiratory irritation. nih.govnih.gov However, the specific toxicological profile is highly dependent on the substituents on the ring. The long hexyl chain may also influence the toxicological profile by affecting the compound's distribution and metabolism.

In Vitro Biological Activity Investigations of 5 Hexyl 5 Methyl Imidazolidine 2,4 Dione Derivatives

Structure-Activity Relationship (SAR) Studies Focusing on C5-Substituted Imidazolidine-2,4-diones

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu For imidazolidine-2,4-dione derivatives, modifications at the C5 position of the heterocyclic ring are crucial in determining their pharmacological profile.

The nature of the substituents at the C5 position significantly impacts the molecule's interaction with biological targets. Research on related heterocyclic structures indicates that the size and lipophilicity of substituents at this position can govern the potency and selectivity of the compound. For instance, in studies of certain C5-substituted analogues, the presence of large, lipophilic groups can decrease binding affinity to specific receptors unless offset by a polar functional group. nih.gov This suggests a defined boundary condition for substituents, where both size and polarity are key determinants of activity. nih.gov

Furthermore, the introduction of different functional groups at various positions on the core structure can lead to compounds with distinct biological activities. nih.gov For example, SAR studies on imidazo[4,5-b]pyridine derivatives, which are purine (B94841) isosteres, revealed that substitutions at different positions resulted in varying cytotoxic potencies. researchgate.net In the context of C5-substituted imidazolidine-2,4-diones, the presence of alkyl groups like a hexyl and a methyl group contributes to the lipophilicity of the molecule, a property that often influences how a compound crosses cellular membranes to reach its target. researchgate.net

Antimicrobial Potential

Imidazolidine-2,4-dione derivatives have been investigated for their potential to combat microbial infections, showing activity against both bacteria and fungi. researchgate.net

In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of imidazolidine-2,4-dione and its related structures has been evaluated against a spectrum of pathogens. Generally, the cell wall structure differentiates Gram-positive and Gram-negative bacteria, with the latter possessing an additional outer membrane that can make them more difficult to inhibit. japsonline.com

Studies on structurally similar thiazolidine-2,4-dione hybrids have shown promising results, particularly against Gram-positive bacteria. Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, an activity level comparable or superior to reference antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov However, in the same study, none of the tested compounds showed significant inhibitory effects against the selected Gram-negative bacteria. nih.gov This suggests a potential specificity in the mechanism of action.

The nature of the substituents plays a critical role. For example, in a series of piperidone analogs, compounds with multiple chloro-substituents on the benzylidene rings displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com This highlights that specific substitutions can enhance the ability of a core structure to act against a wider range of bacterial strains.

Table 1: In Vitro Antibacterial Activity of Thiazolidine-2,4-dione Derivatives

| Bacterial Strain | Type | Reference Drug | MIC of Derivatives (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Ciprofloxacin | Good to Limited Activity |

| Enterococcus faecalis | Gram-Positive | Oxacillin | Good to Limited Activity |

| Escherichia coli | Gram-Negative | Cefuroxime | No Inhibitory Effect |

| Pseudomonas aeruginosa | Gram-Negative | Cefuroxime | No Inhibitory Effect |

Data sourced from studies on thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which are structurally related to imidazolidine-2,4-diones. Activity varied among specific derivatives. nih.gov

In Vitro Antifungal Activity against Fungal and Yeast Strains

The antifungal properties of imidazolidine (B613845) derivatives and related azole compounds are of significant interest. researchgate.netnih.gov Candida albicans is a common yeast responsible for opportunistic infections, and the development of resistance to existing antifungal agents necessitates the search for new therapeutic options. nih.gov

In vitro susceptibility tests against various yeast species have demonstrated the potent activity of azole-based antifungals. nih.gov For instance, econazole (B349626) and ketoconazole, which are imidazole (B134444) derivatives, show high activity against a wide spectrum of yeasts. nih.gov Studies on new thiatriazole derivatives have demonstrated moderate antifungal activity against C. albicans strains, with MIC values varying depending on the specific compound and the culture medium used. proquest.com The results showed that these novel compounds could inhibit the growth of clinical isolates of C. albicans. proquest.com The efficacy of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. proquest.com

Table 2: In Vitro Antifungal Activity of Novel Thiatriazole Derivatives against Candida albicans

| Compound | Culture Medium | Mean MIC (mg/L) |

|---|---|---|

| PTR | RPMI Medium | 12.73 |

| DTRTA | RPMI Medium | 10.93 |

| PHARA | RPMI Medium | 10.65 |

Data reflects activity against 250 clinical isolates of C. albicans. proquest.com

Anticancer and Antitumor Activities

Derivatives of the imidazolidine-2,4-dione scaffold have been a focal point of anticancer drug discovery due to their ability to inhibit the growth of various cancer cells. researchgate.netnih.gov

In Vitro Growth Inhibitory Effects on Various Cancer Cell Lines

The cytotoxic potential of imidazolidine-2,4-dione derivatives has been demonstrated through in vitro assays on multiple human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a standard method used to assess cell viability and the antiproliferative effects of chemical compounds. nih.gov

Studies on 2-thioxoimidazolidin-4-ones, a closely related thio-analog of the hydantoin (B18101) core, have shown significant growth inhibition of cancer cells. nih.govresearchgate.net For example, certain derivatives displayed potent cytotoxicity against the HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.gov Similarly, thiazolidine-2,4-dione derivatives have also demonstrated promising cytotoxic activities against HepG2 and MCF-7 (breast cancer) cell lines. nih.gov The antiproliferative activity is often dependent on the specific substitutions on the core ring structure. nih.gov

Table 3: In Vitro Cytotoxic Activity of Imidazolidine-2,4-dione Analogs

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Thioxoimidazolidin-4-one Derivative | HepG-2 | 2.33 |

| Imidazoline Derivative | HCT-116 | 0.76 |

| Thiazolidine-2,4-dione Derivative (Compound 22) | HepG2 | 2.04 |

| Thiazolidine-2,4-dione Derivative (Compound 22) | MCF-7 | 1.21 |

Data compiled from studies on various derivatives structurally related to imidazolidine-2,4-dione. nih.govnih.gov

Investigation of Molecular Mechanisms, including Bcl-2 Inhibition

Understanding the molecular mechanisms behind the anticancer effects of these compounds is crucial for developing targeted therapies. One of the key hallmarks of cancer is the evasion of apoptosis (programmed cell death). nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with anti-apoptotic members like Bcl-2 itself often being overexpressed in tumors, thereby promoting cell survival.

Compounds that can inhibit the function of anti-apoptotic proteins like Bcl-2 are of great interest. Research into novel spirooxindole-based inhibitors, which share a spiro-cyclic feature with C5-disubstituted hydantoins, has shown that these molecules can act as dual inhibitors of the p53-MDM2 interaction and also attenuate Bcl-2 signaling. nih.gov In one study, a lead compound was found to downregulate the Bcl-2 gene in treated cancer cells. nih.gov This downregulation sensitizes cancer cells to apoptosis. The mechanism often involves activating the p53 tumor suppressor protein, which in turn can suppress Bcl-2 and related proteins, tipping the cellular balance towards death. nih.gov This suggests that a potential mechanism of action for C5-substituted imidazolidine-2,4-diones could involve the modulation of key apoptotic pathways, including the inhibition of Bcl-2.

Evaluation of Kinase Inhibition Profiles

The hydantoin nucleus and its analogues have been explored as scaffolds for small molecule kinase inhibitors, which are crucial in cancer therapy. nih.gov Research has shown that certain derivatives of the imidazolidine-2,4-dione structure can inhibit various kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov The development of these derivatives often involves strategic substitutions on the hydantoin ring to interact with the kinase ATP-binding site. nih.gov

However, a thorough review of scientific literature reveals no specific studies investigating the kinase inhibition profile of 5-Hexyl-5-methyl-imidazolidine-2,4-dione. Data on its activity against any kinase panel are not available in published research.

Table 1: Kinase Inhibition Data for this compound

| Kinase Target | IC50 / % Inhibition | Assay Conditions |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Studies Relevant to Cancer Signaling Pathways (e.g., EGFR)

Epidermal Growth Factor Receptor (EGFR) is a key target in oncology, and various heterocyclic compounds have been developed as inhibitors. nih.gov Studies on 1,5-disubstituted hydantoins have demonstrated that specific structural features can lead to EGFR kinase inhibition. nih.gov For instance, the presence of a benzylidene group at the 5-position of the hydantoin ring has been a feature in some derivatives designed as EGFR inhibitors. ekb.egnih.gov

Despite the investigation of other hydantoin derivatives, there are no published in vitro studies evaluating the inhibitory activity of this compound against EGFR or other enzymes central to cancer signaling pathways.

Anticonvulsant Properties in In Vitro Models

The imidazolidine-2,4-dione scaffold is famously associated with anticonvulsant drugs, most notably Phenytoin (B1677684) (5,5-diphenylhydantoin). pcbiochemres.comjddtonline.info This class of compounds often acts by modulating voltage-gated sodium channels. nih.gov Extensive research has been conducted on various 5,5-disubstituted hydantoins to explore their structure-activity relationships in preventing seizures. pcbiochemres.comnih.govnih.gov

While the hydantoin core is a well-established pharmacophore for anticonvulsant activity, specific in vitro evaluations of this compound in anticonvulsant models, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models, have not been reported in the scientific literature. nih.govmdpi.com

Table 2: In Vitro Anticonvulsant Activity Data for this compound

| In Vitro Model | Endpoint Measured | Result (e.g., EC50) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Antidiabetic Activities, including Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling, making it a significant target for the development of treatments for type 2 diabetes. nih.govnih.gov The imidazolidine-2,4-dione scaffold has been utilized as a starting point for designing novel PTP1B inhibitors, with several derivatives showing promising inhibitory activity and selectivity. nih.govnih.govresearchgate.net

A review of the current literature indicates that while the general class of imidazolidine-2,4-diones has been explored for this target, no studies have been published regarding the in vitro evaluation of this compound for PTP1B inhibition or other antidiabetic activities.

Table 3: PTP1B Inhibition Data for this compound

| Assay Type | IC50 | Selectivity Profile |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

In Vitro Anticoagulant Activity Assessment

Certain derivatives of imidazolidine-2,4-dione and related structures have been evaluated for their effects on blood coagulation pathways. scialert.net For example, some studies have assessed the ability of novel hydantoin compounds to prolong activated partial thromboplastin (B12709170) time (APTT) or prothrombin time (PT). scialert.net One specific hydantoin derivative, BW 245 C, was noted for its potent anti-platelet aggregation activity. nih.gov

Despite these investigations into related compounds, there is no published research available that assesses the in vitro anticoagulant activity of this compound.

Table 4: In Vitro Anticoagulant Activity of this compound

| Coagulation Assay | Result | Positive Control |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Other Biological Activities

Antimalarial Properties

The search for new therapeutics against malaria has led to the investigation of diverse chemical scaffolds, including imidazolidine-2,4-dione. nih.gov Bioinspired hydantoin derivatives, particularly those with spiro-fused ring systems, have been identified as potential leads for antimalarial drug discovery, showing activity against Plasmodium falciparum. nih.gov

However, there are currently no specific studies in the scientific literature that evaluate the in vitro antimalarial properties of this compound against any strain of Plasmodium.

Schistosomicidal Effects in In Vitro Models

Schistosomiasis remains a significant global health issue, and the search for new therapeutic agents is ongoing. researchgate.net Several studies have investigated the in vitro schistosomicidal activity of imidazolidine-2,4-dione derivatives against Schistosoma mansoni.

Research has shown that certain imidazolidine derivatives can induce mortality in adult S. mansoni worms in a time and concentration-dependent manner. For instance, two thioxo-imidazolidine derivatives, LPSF/PT-09 and LPSF/PT-10, demonstrated significant activity. scielo.br At a concentration of 320 µM, LPSF/PT-09 induced 100% mortality within 48 hours, while LPSF/PT-10 achieved the same result in just 24 hours. scielo.br Even at lower concentrations, such as 100 µM, both compounds led to 100% mortality after 72 hours of incubation. scielo.br

Further studies with other imidazolidine derivatives, such as LPSF/PT-5 and LPSF/PT-11, also reported notable schistosomicidal effects, causing significant ultrastructural damage to the worms, comparable to the effects of the standard drug, praziquantel. researchgate.net One imidazolidine derivative, compound 7a, was found to cause 100% mortality of S. mansoni within the first 24 hours of the experiment. researchgate.net The observed effects include motor abnormalities, damage to the tegument, and ultimately, parasite death. scielo.br

Table 1: In Vitro Schistosomicidal Activity of Imidazolidine-2,4-dione Derivatives against S. mansoni

| Compound | Concentration (µM) | Time to 100% Mortality |

| LPSF/PT-09 | 320 | 48 hours |

| 100 | 72 hours | |

| LPSF/PT-10 | 320 | 24 hours |

| 200 | 72 hours | |

| 100 | 72 hours | |

| Compound 7a | Not specified | 24 hours |

Modulation of Serotonin (B10506) Receptors and Transporters

Derivatives of imidazolidine-2,4-dione have been investigated for their ability to modulate the serotonergic system, which is implicated in a variety of neurological and psychiatric disorders. Specifically, the affinity of these compounds for serotonin 5-HT1A receptors and the serotonin transporter (SERT) has been a subject of in vitro studies.

A series of arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have demonstrated a high affinity for 5-HT1A receptors, with Ki values ranging from 23 to 350 nM. Some of these derivatives also exhibited significant affinity for 5-HT2A receptors. The affinity for the serotonin transporter (SERT) has also been evaluated, with some compounds showing potent inhibition. For example, compounds with 2,3-dichloro or 3-chlorophenylpiperazine fragments displayed pKi values for SERT in the range of 7.25–7.53.

Table 2: In Vitro Affinity of Imidazolidine-2,4-dione Derivatives for Serotonin Receptors and Transporter

| Compound Type | Target | Affinity Measurement | Value Range |

| Arylpiperazinylalkyl derivatives | 5-HT1A Receptor | Ki | 23 - 350 nM |

| Arylpiperazinylalkyl derivatives with specific fragments | SERT | pKi | 7.25 - 7.53 |

Inhibition of Aldose Reductase and Autotaxin

The potential of this compound derivatives as inhibitors of aldose reductase and autotaxin has been a topic of interest, though direct in vitro studies on this specific compound are limited.

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. While direct studies on this compound are not readily available, research on structurally related compounds provides some insight. Thiazolidine-2,4-diones, which share a similar dione (B5365651) ring structure, have been extensively studied as aldose reductase inhibitors. nih.gov For instance, some 5-arylidene-2,4-thiazolidinediones have shown potent inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov One of the most active compounds in a study, a benzothiazole-tethered thiazolidine-2,4-dione (compound 8b), had an IC50 of 0.16 µM against human aldose reductase. nih.gov These findings suggest that the dione scaffold is a promising pharmacophore for aldose reductase inhibition.

Autotaxin Inhibition: Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and fibrosis. google.comnih.gov A search of available scientific literature did not yield specific in vitro studies on the inhibition of autotaxin by this compound or its direct derivatives. However, some thiazolidine-2,4-dione derivatives have been identified as type I autotaxin inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. nih.gov Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety. A study evaluating a series of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives identified several compounds with interesting FAAH inhibitory activity. nih.gov

Notably, these compounds were designed to be devoid of affinity for cannabinoid receptors CB1 and CB2, indicating a selective mechanism of action. nih.gov The inhibitory potency was expressed as pI50 values. For example, 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (compound 14) and 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (compound 46) exhibited pI50 values of 5.12 and 5.94, respectively. nih.gov This demonstrates that the imidazolidine-2,4-dione scaffold can be effectively modified to produce potent and selective FAAH inhibitors. nih.gov

Table 3: In Vitro FAAH Inhibitory Activity of Imidazolidine-2,4-dione Derivatives

| Compound | pI50 |

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (14) | 5.12 |

| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (46) | 5.94 |

Applications in Chemical Synthesis and Materials Science Broader Context of Imidazolidine 2,4 Diones

Role as Versatile Intermediates in Fine Chemical Synthesis

The imidazolidine-2,4-dione (hydantoin) ring is a foundational building block in organic synthesis, serving as a versatile intermediate for creating a wide array of more complex molecules. nih.gov Its importance stems from the reactivity of the ring structure, which allows for various chemical modifications. Scientists have developed numerous synthetic routes to access the hydantoin (B18101) core itself, utilizing substrates like amino acids, aldehydes, and ketones. ceon.rs This accessibility makes it a ready starting point for further chemical elaboration.

Research has demonstrated that the hydantoin scaffold is a key component in the synthesis of numerous biologically active compounds. nih.gov For instance, studies have described the synthesis of imidazolidine-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives from amino acid precursors, highlighting their role as crucial intermediates for developing new pharmaceutical compounds. nih.gov A single-step method for creating highly substituted chiral hydantoins from simple dipeptides has been developed, showcasing the scaffold's utility in preparing drug analogs and natural products efficiently. nih.govorganic-chemistry.org This method avoids harsh conditions and multiple steps, representing a significant advance in the synthesis of these azaheterocycles. organic-chemistry.org

The table below illustrates examples of imidazolidine-2,4-dione derivatives synthesized as intermediates for further study, highlighting the yields achieved.

| Derivative | Starting Materials | Yield (%) | Source |

| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | C-4-Methylphenylglycine, Phenyl isocyanate | 77.50% | nih.gov |

| (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | C-4-Methoxyphenylglycine, Phenyl isocyanate | 87.60% | nih.gov |

| 5-But-3-enyl-5-ethyl-imidazolidine-2,4-dione | Corresponding ketone/ketoester | 78% | ceon.rs |

| 5-Methyl-5-phenylimidazolidine-2,4-dione | Corresponding ketone/ketoester | 86% | researchgate.net |

| 6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione | Corresponding ketone/ketoester | 78% | researchgate.net |

Catalytic Functions in Diverse Organic Transformations

The imidazolidine (B613845) core structure is not only a synthetic target but can also function as a catalyst in various organic reactions. While research into the catalytic properties of imidazolidine-2,4-diones is an emerging area, related structures have shown significant promise. For example, imidazolidine-fused sulfamidates have been synthesized through an ethanol-catalyzed electrosynthesis, demonstrating the role of catalysis in forming these complex heterocyclic systems. acs.org

More directly, studies on related heterocycles like 2-imidazolines, which can be prepared from aldehydes and ethylenediamines, show their utility as chiral ligands in catalytic processes. organic-chemistry.org The development of catalytic systems for the synthesis of imidazolidin-2-ones, a closely related structure, further underscores the catalytic potential within this chemical family. mdpi.com These syntheses often employ metal catalysts like copper or gold to facilitate intramolecular reactions, such as the hydroamination of N-allylic ureas, to construct the five-membered ring with high efficiency. mdpi.com Such research paves the way for exploring the catalytic capabilities of the imidazolidine-2,4-dione scaffold itself in facilitating complex organic transformations.

Integration into Polymer Systems as Stabilizing Agents

The inherent stability of the imidazolidine-2,4-dione ring makes its derivatives suitable for integration into polymer systems. One of the most prominent applications in this area is the use of 5,5-dimethylhydantoin (B190458) (DMDM hydantoin) and its derivatives as preservatives. knowde.com These compounds function as formaldehyde-releasing agents, which slowly release minute, safe quantities of formaldehyde (B43269) over the shelf-life of a product. chemicalsafetyfacts.org This mechanism is highly effective at preventing the growth of microorganisms, thereby stabilizing the formulation.

The compatibility of DMDM hydantoin with a wide range of ingredients, including surfactants and emulsifiers, and its stability across broad pH and temperature ranges, make it a valuable additive in complex formulations like personal care products, which can be considered complex polymer and colloidal systems. knowde.com Its ability to prevent microbial degradation helps maintain the integrity, safety, and longevity of these products.

Potential in Agrochemical Development (e.g., Insecticidal, Herbicidal, and Fungicidal Agents)

The diverse biological activities of imidazolidine-2,4-dione derivatives have led to their exploration in the field of agrochemistry. mdpi.com Research has shown that substances containing this heterocyclic moiety can act as plant growth inhibitors. nih.gov Furthermore, numerous derivatives have been synthesized and tested for their antimicrobial properties, which is a key aspect of developing new fungicides and bactericides for crop protection. researchgate.net

Studies have demonstrated that various imidazolidine-2,4-dione derivatives exhibit activity against a range of bacteria and fungi. researchgate.netnih.gov For example, a series of 22 different derivatives, including 5,5-disubstituted hydantoins, were synthesized and showed moderate antibacterial and weak antifungal activity. ceon.rskg.ac.rs Another study highlighted that 2-thiohydantoin (B1682308) derivatives, which are structurally analogous to imidazolidine-2,4-diones, have been developed as commercial fungicides. nih.gov The main antibacterial and antifungal effects are often attributed to the core imidazolidinone moiety, with different substitutions on the ring modulating the potency and spectrum of activity. nih.gov

The table below summarizes the antimicrobial potential of selected imidazolidine-2,4-dione derivatives against various pathogens.

| Compound Type | Target Organism(s) | Activity Noted | Source |

| Fused bicyclic hydantoin derivatives | Bacteria and Yeasts | Highest inhibitory activity among tested series | kg.ac.rs |

| Quinoxaline-substituted imidazolidinones | Gram-positive and Gram-negative bacteria, Fungi | Strong activity against all tested organisms | nih.gov |

| 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione | Clinical Pathogens | Potential antibacterial and antifungal activity | researchgate.net |

| Imidazolidine-2,4-dione derivatives (4c, 4j, 12a) | Pseudomonas aeruginosa | Complete inhibition of protease enzyme, near-complete inhibition of hemolysin | nih.gov |

Utilization as Preservatives in Commercial Formulations

One of the most widespread commercial applications of imidazolidine-2,4-dione derivatives is their use as preservatives. chemicalsafetyfacts.org The standout example is 5,5-dimethylhydantoin (DMDM hydantoin), a highly effective and cost-efficient antimicrobial agent used to protect a vast range of consumer products from microbial spoilage. knowde.com

DMDM hydantoin is valued for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds. It is incorporated into a multitude of personal care and cosmetic products, including shampoos, conditioners, skin creams, lotions, and makeup. webmd.com Its utility extends to household cleaning products, wet wipes, and even some industrial applications like inks and dyes, where it prevents microbial degradation and extends shelf life. knowde.com The efficacy of DMDM hydantoin lies in its role as a formaldehyde donor, which ensures a long-lasting preservative effect at low concentrations, thus maintaining the safety and stability of commercial formulations. knowde.comchemicalsafetyfacts.org

Conclusion and Future Research Perspectives for 5 Hexyl 5 Methyl Imidazolidine 2,4 Dione

Synthesis of Key Research Findings and their Implications for 5-Hexyl-5-methyl-imidazolidine-2,4-dione

Direct research dedicated exclusively to this compound is not extensively available in public literature. uni.lu However, by examining the vast body of research on the imidazolidine-2,4-dione (hydantoin) scaffold, significant implications for this specific compound can be inferred. The hydantoin (B18101) core is a privileged structure in medicinal chemistry, known for a wide array of biological activities. nih.govresearchgate.netresearchgate.net

Derivatives have shown anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and anticancer properties. nih.govresearchgate.netscialert.net The defining features of this compound are the alkyl substituents at the C5 position: a methyl group and a hexyl group. The lipophilicity introduced by the hexyl chain is a critical factor that likely influences the compound's pharmacokinetic and pharmacodynamic profile, potentially enhancing its ability to cross biological membranes. researchgate.net Research on other 5,5-disubstituted hydantoins suggests that the nature of these substituents is crucial in determining the specific biological activity and potency. researchgate.net For instance, variations in alkyl or aryl groups at C5 can modulate the interaction with specific biological targets. The implication is that this compound is a promising candidate for screening against a variety of therapeutic targets where lipophilicity and specific steric bulk are desired.

Table 1: Inferred Properties and Research Implications for this compound

| Feature | General Implication from Hydantoin Research | Specific Implication for this compound |

|---|---|---|

| Imidazolidine-2,4-dione Core | Possesses a broad range of biological activities (anticonvulsant, antimicrobial, anticancer, etc.). nih.govresearchgate.netresearchgate.netscialert.net | The compound is a candidate for broad-spectrum biological screening. |

| 5,5-Disubstitution | The substituents at C5 are key determinants of potency and selectivity. researchgate.net | The specific combination of methyl and hexyl groups dictates its unique steric and electronic profile for target binding. |

| Hexyl Group | Increases lipophilicity. | May enhance membrane permeability and access to intracellular targets. Potential for exploration as an anticonvulsant or neuroactive agent. |

| Methyl Group | Provides a small, stable anchor at the C5 position. | Contributes to the specific three-dimensional shape of the molecule, influencing receptor fit. |

Prospects for Novel Synthetic Methodologies for Complex Imidazolidine-2,4-dione Derivatives

The synthesis of the imidazolidine-2,4-dione scaffold is well-established, but the demand for structurally diverse and complex derivatives necessitates the development of novel and more efficient synthetic routes. Traditional methods like the Bucherer-Bergs reaction or the Biltz synthesis, which involves the condensation of benzil (B1666583) with urea, provide a foundation for creating these structures. sciencescholar.us

Recent advancements offer more sophisticated approaches. For example, a one-step synthesis of highly substituted chiral hydantoins from simple dipeptides has been developed using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. nih.govorganic-chemistry.org This method allows for the creation of stereochemically complex molecules under mild conditions. nih.govorganic-chemistry.org Another approach involves the Strecker synthesis to create α-amino acids, which are then cyclized with isocyanates or isothiocyanates to yield a variety of imidazolidine-2,4-dione and thiohydantoin derivatives. nih.govresearchgate.net

Future prospects lie in the development of one-pot, multi-component reactions that increase efficiency and allow for greater molecular diversity. researchgate.net The use of novel catalysts and reaction media will be crucial in achieving regioselective and stereoselective synthesis of complex hydantoins like this compound, enabling the creation of extensive libraries for high-throughput screening.

Advancements in Computational Approaches for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the imidazolidine-2,4-dione class is accelerating the design of new therapeutic agents. mdpi.com Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics simulations are routinely used to predict how these molecules will interact with biological targets. mdpi.comnih.govresearchgate.net

For instance, researchers have used "core hopping" and molecular dynamics to design selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for diabetes, based on the imidazolidine-2,4-dione scaffold. nih.gov These computational models help in understanding the binding mechanisms and the conformational dynamics of the ligand-receptor complex, which is essential for designing inhibitors with high specificity and affinity. researchgate.net

For a molecule like this compound, computational studies could predict its binding affinity to various receptors, such as ion channels or enzymes implicated in neurological disorders or cancer. By simulating the interaction of its hexyl and methyl groups within a target's binding pocket, researchers can rationally design modifications to enhance potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error synthesis and testing.

Table 2: Key Computational Techniques in Imidazolidine-2,4-dione Research

| Computational Technique | Application | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. researchgate.net | Can screen the compound against a virtual library of biological targets to identify potential therapeutic applications. |